1-Pentene
Overview
Description
Synthesis Analysis
The synthesis of compounds like 1-Pentene often involves chemical reaction paths and separation systems as part of the broader process synthesis in chemical engineering. The literature has seen a significant focus on developing effective solutions for synthesis problems, especially in creating complex organic molecules through reaction path synthesis. This is critical for understanding how 1-Pentene and similar compounds are synthesized in industrial settings, emphasizing the need for innovative approaches to navigate the vast space of possible synthesis routes (Nishida, Stephanopoulos, & Westerberg, 1981).
Molecular Structure Analysis
The molecular structure of 1-Pentene, characterized by its unsaturated bond, plays a crucial role in its reactivity and properties. While specific studies on 1-Pentene's molecular structure analysis are not directly mentioned, the understanding of such structures is foundational in organic chemistry and material science, aiding in the synthesis and application of organic compounds (Preethalayam et al., 2017).
Chemical Reactions and Properties
1-Pentene participates in various chemical reactions, including cycloaddition, polymerization, and hydrogenation, due to its double bond. The reactivity of 1-Pentene, like that of pentafulvenes in cycloaddition reactions, highlights the compound's versatility in forming a wide range of complex structures. This reactivity is a cornerstone in organic synthesis, allowing for the construction of diverse molecular architectures (Preethalayam et al., 2017).
Physical Properties Analysis
The physical properties of 1-Pentene, such as boiling point, density, and solubility, are influenced by its molecular structure. These properties are essential for its storage, handling, and application in various chemical processes. Although the reviewed literature does not provide specific details on 1-Pentene, the study of chemical process synthesis, including the design of separation systems and heat exchanger networks, indirectly relates to understanding and utilizing the physical properties of chemical compounds for industrial applications (Nishida, Stephanopoulos, & Westerberg, 1981).
Chemical Properties Analysis
The chemical properties of 1-Pentene, such as its reactivity with various reagents and its behavior in different chemical environments, are fundamental to its applications in synthesis and manufacturing. The compound's ability to undergo addition reactions, polymerization, and its role in organic synthesis reflect its chemical versatility. The literature on pentafulvenes and other related compounds provides insight into the methodologies and reactivity that could be applied to understanding 1-Pentene's chemical properties and its potential in synthetic chemistry (Preethalayam et al., 2017).
Scientific Research Applications
1. Hydrogen Bonds with Methanol
- Summary of Application : 1-Pentene has been used in the development of a new extraction process for significantly reducing the olefin content in commercial FCC gasoline .
- Methods of Application : The dissolution of 1-pentene in methanol was investigated through computer modeling and NMR spectroscopy . Two important hydrogen bonding modes for methanol olefin interactions were found, namely, O–H⋯π and C–H⋯O .
- Results or Outcomes : The process resulted in a significant reduction in the olefin content of FCC gasoline .
2. Combustion at High Temperature
- Summary of Application : A new reduced chemical kinetic model of 1-pentene was developed based on a detailed chemical kinetic model of 1-pentene at high temperature .
- Methods of Application : The model was developed through sensitivity and flow rate analyses .
- Results or Outcomes : The simulated cylinder pressure and temperature calculated using the reduced model agreed well with those from the detailed model .
3. Preparation of d-xylitol, l-arabinitol, and Hydrazones
- Summary of Application : 1-Pentene is used in the preparation of d-xylitol, l-arabinitol, and hydrazones of substituted salicylaldehydes .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of these preparations are not provided in the source .
4. Self-Stable Precipitation Polymerization
- Summary of Application : 1-Pentene has been used in the development of a reactive molecular dynamics (RMD) scheme to simulate the Self-Stable Precipitation (SP) polymerization of 1-pentene and cyclopentene (C5) with maleic anhydride (MAn) in an all-atom resolution .
- Methods of Application : The chain propagation mechanism was studied by tracking the changes in molecular conformation and analyzing end-to-end distance and radius of gyration .
- Results or Outcomes : The distribution trend and peak value of the molecular-weight-distribution curve in the simulation were consistent with experimental results . The simulated number average molecular weight (Mn) and weight average molecular weight (Mw) were in good agreement with the experiment .
5. Hydrogenation of 1-Pentyne
- Summary of Application : 1-Pentene has been used in the study of size-selected Pd nanocluster catalysts for the hydrogenation of 1-pentyne .
- Methods of Application : Ab initio calculations were employed to investigate the binding energies of all the molecules related to the hydrogenation of 1-pentyne on a comprehensive set of possible binding sites of two Pd147 and Pd561 cuboctahedral nanoclusters .
- Results or Outcomes : The adsorption of 1-pentyne occurs preferably on the (100) facets of the nanoclusters, followed by their (111) facets, their edges and their vertices .
6. Blending Agent for High-Octane Gasoline
- Summary of Application : 1-Pentene is used as a blending agent for of high-octane gasoline .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of these preparations are not provided in the source .
7. Hydrogenation of 1-Pentyne
- Summary of Application : 1-Pentene has been used in the study of size-selected Pd nanocluster catalysts for the hydrogenation of 1-pentyne .
- Methods of Application : Ab initio calculations were employed to investigate the binding energies of all the molecules related to the hydrogenation of 1-pentyne on a comprehensive set of possible binding sites of two Pd147 and Pd561 cuboctahedral nanoclusters .
- Results or Outcomes : The adsorption of 1-pentyne occurs preferably on the (100) facets of the nanoclusters, followed by their (111) facets, their edges and their vertices .
8. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene
- Summary of Application : 1-Pentene has been used in the development of a reactive molecular dynamics (RMD) scheme to simulate the Self-Stable Precipitation (SP) polymerization of 1-pentene and cyclopentene (C5) with maleic anhydride (MAn) in an all-atom resolution .
- Methods of Application : The chain propagation mechanism was studied by tracking the changes in molecular conformation and analyzing end-to-end distance and radius of gyration .
- Results or Outcomes : The distribution trend and peak value of the molecular-weight-distribution curve in the simulation were consistent with experimental results . The simulated number average molecular weight (Mn) and weight average molecular weight (Mw) were in good agreement with the experiment .
9. High Temperature Combustion
- Summary of Application : A new reduced chemical kinetic model of 1-pentene is developed based on a detailed chemical kinetic model of 1-pentene at high temperature .
- Methods of Application : The model was developed through sensitivity and flow rate analyses .
- Results or Outcomes : The simulated cylinder pressure and temperature calculated using the reduced model agreed well with those from the detailed model .
Safety And Hazards
Future Directions
Depolymerizable polymers, such as 1-Pentene, are stimuli-responsive materials triggered to depolymerize rapidly and completely into their constituent monomers on command . They have potential applications in triggerable vehicles for controlled release, restructurable materials, disappearing or sacrificial composites, and lithographic resists .
properties
IUPAC Name |
pent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKXRMUMFPDSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 1-PENTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25587-78-4, 25587-79-5 | |
Record name | 1-Pentene, homopolymer, isotactic | |
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Record name | 1-Pentene, homopolymer | |
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DSSTOX Substance ID |
DTXSID7025849 | |
Record name | 1-Pentene | |
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Molecular Weight |
70.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB] | |
Record name | 1-PENTENE | |
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Record name | 1-Pentene | |
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Record name | Pentene | |
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Record name | Alkenes, C5-9 .alpha.- | |
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Record name | 1-Pentene | |
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Record name | Pentene | |
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Boiling Point |
85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C | |
Record name | 1-PENTENE | |
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Record name | 1-PENTENE | |
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Flash Point |
-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/ | |
Record name | 1-PENTENE | |
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Record name | 1-Pentene | |
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Record name | 1-PENTENE | |
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Solubility |
Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C | |
Record name | 1-PENTENE | |
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Density |
0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C | |
Record name | 1-PENTENE | |
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Record name | 1-PENTENE | |
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Vapor Density |
2.42 (AIR= 1) | |
Record name | 1-PENTENE | |
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Vapor Pressure |
635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C | |
Record name | 1-Pentene | |
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Product Name |
1-Pentene | |
Color/Form |
Liquid, Colorless liquid, LIQ @ ROOM TEMP | |
CAS RN |
109-67-1, 68527-11-7, 68814-91-5, 25377-72-4 | |
Record name | 1-PENTENE | |
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Record name | Pent-1-ene | |
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Melting Point |
-265 °F (USCG, 1999), -165.2 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.